A Technical Guide to the Spectral Analysis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate
A Technical Guide to the Spectral Analysis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for Methyl N-(2,6-dimethylphenyl)-DL-alaninate, a key intermediate in the synthesis of various agrochemicals.[] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics. By grounding our analysis in the fundamental principles of spectroscopy and referencing established methodologies, this guide serves as a practical resource for the characterization of this and structurally related molecules.
Molecular Structure and Overview
Methyl N-(2,6-dimethylphenyl)-DL-alaninate possesses a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol .[] Its structure comprises a central alanine methyl ester core, N-substituted with a 2,6-dimethylphenyl group. This unique combination of a chiral amino acid derivative and a substituted aromatic ring gives rise to a distinct spectral fingerprint, which we will dissect in the following sections.
Caption: Molecular structure of Methyl N-(2,6-dimethylphenyl)-DL-alaninate.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH (3H) | 6.9 - 7.2 | Multiplet | 3H |
| N-H (1H) | 4.5 - 5.5 | Broad Singlet | 1H |
| Cα-H (1H) | 3.8 - 4.2 | Quartet | 1H |
| O-CH₃ (3H) | 3.6 - 3.8 | Singlet | 3H |
| Aromatic CH₃ (6H) | 2.2 - 2.4 | Singlet | 6H |
| Cβ-H₃ (3H) | 1.4 - 1.6 | Doublet | 3H |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of Methyl N-(2,6-dimethylphenyl)-DL-alaninate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of Methyl N-(2,6-dimethylphenyl)-DL-alaninate reveals several key features:
-
Aromatic Region (6.9 - 7.2 ppm): The three protons on the 2,6-dimethylphenyl ring are expected to appear as a multiplet in this region. The substitution pattern of the benzene ring influences the splitting pattern and chemical shifts of these protons.[2]
-
N-H Proton (4.5 - 5.5 ppm): The proton attached to the nitrogen atom is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be solvent-dependent.
-
Cα-H Proton (3.8 - 4.2 ppm): This proton is a quartet due to coupling with the three protons of the Cβ-methyl group.
-
O-CH₃ Protons (3.6 - 3.8 ppm): The three protons of the methyl ester group are chemically equivalent and appear as a sharp singlet. Their chemical shift is characteristic of methyl esters.[3]
-
Aromatic CH₃ Protons (2.2 - 2.4 ppm): The two methyl groups on the aromatic ring are equivalent and will give rise to a single, sharp peak integrating to six protons.
-
Cβ-H₃ Protons (1.4 - 1.6 ppm): These three protons on the alanine side chain appear as a doublet due to coupling with the Cα-H proton.
Caption: Predicted ¹H NMR correlations for the molecule.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 170 - 185 |
| Aromatic C (quaternary) | 145 - 150 |
| Aromatic C-H | 125 - 130 |
| Cα | 55 - 65 |
| O-CH₃ | 50 - 55 |
| Aromatic CH₃ | 15 - 20 |
| Cβ | 15 - 20 |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Interpretation of the Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is consistent with the molecular structure:
-
Carbonyl Carbon (170 - 185 ppm): The ester carbonyl carbon is the most deshielded and appears furthest downfield.[4]
-
Aromatic Carbons (125 - 150 ppm): The six carbons of the dimethylphenyl ring will appear in this region. The two quaternary carbons attached to the methyl groups and the nitrogen will have distinct chemical shifts from the three carbons bearing hydrogens.[4]
-
Cα Carbon (55 - 65 ppm): This carbon is attached to the nitrogen and the carbonyl group, leading to a downfield shift.
-
O-CH₃ Carbon (50 - 55 ppm): The methyl ester carbon appears in a characteristic region for such groups.
-
Aliphatic Carbons (15 - 20 ppm): The Cβ carbon of the alanine moiety and the two equivalent methyl carbons on the aromatic ring are expected in the upfield region of the spectrum.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Proposed Identity |
| [M+H]⁺ | 208.1332 | Protonated molecular ion |
| [M+Na]⁺ | 230.1151 | Sodiated molecular ion |
| Fragment 1 | 148 | [M - COOCH₃]⁺ |
| Fragment 2 | 120 | [C₈H₉NH]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is suitable for this molecule.[5]
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Interpretation of the Predicted Mass Spectrum
The mass spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 208.[5] The fragmentation pattern will be key to confirming the structure. Common fragmentation pathways for amino acid esters include the loss of the ester group.[6]
-
Loss of the Methoxycarbonyl Group: A significant fragment at m/z 148 would correspond to the loss of the methoxycarbonyl radical (•COOCH₃) from the molecular ion.
-
Cleavage of the N-Cα Bond: Another likely fragmentation would be the cleavage of the bond between the nitrogen and the alpha-carbon, leading to the formation of a stable benzylic-type cation.
Caption: Predicted fragmentation pathway in mass spectrometry.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 3500 | N-H | Stretch |
| 2850 - 3000 | C-H (sp³) | Stretch |
| 3010 - 3100 | C-H (sp²) | Stretch |
| 1735 - 1750 | C=O (Ester) | Stretch |
| 1500 - 1600 | C=C (Aromatic) | Stretch |
| 1150 - 1300 | C-N | Stretch |
| 1000 - 1300 | C-O | Stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄ or CHCl₃).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[7]
Interpretation of the Predicted IR Spectrum
The IR spectrum will provide clear evidence for the key functional groups in Methyl N-(2,6-dimethylphenyl)-DL-alaninate:
-
N-H Stretch (3300 - 3500 cm⁻¹): A moderate absorption band in this region is characteristic of a secondary amine.[8]
-
C-H Stretches (2850 - 3100 cm⁻¹): Both sp³ (aliphatic) and sp² (aromatic) C-H stretching vibrations will be observed.[9]
-
C=O Stretch (1735 - 1750 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the ester carbonyl group.[8]
-
C=C Aromatic Stretch (1500 - 1600 cm⁻¹): One or more bands in this region will confirm the presence of the aromatic ring.[10]
-
C-N and C-O Stretches (1000 - 1300 cm⁻¹): These stretches will appear in the fingerprint region and are characteristic of the amine and ester functionalities.[8]
Conclusion
This technical guide has provided a detailed, predictive analysis of the NMR, MS, and IR spectral data for Methyl N-(2,6-dimethylphenyl)-DL-alaninate. By understanding the expected spectral characteristics, researchers and scientists can more effectively confirm the identity and purity of this compound in their synthetic and analytical workflows. The provided protocols and interpretations serve as a robust framework for the structural elucidation of this and similar molecules, underscoring the power of modern spectroscopic techniques in chemical research and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Retrieved from [Link]
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NMR Spectroscopy of Benzene Derivatives - Moodle. (n.d.). Retrieved from [Link]
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Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. (n.d.). Retrieved from [Link]
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IR Absorption Table. (n.d.). Retrieved from [Link]
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Saturated Fatty Acids and Methyl Esters – AOCS. (n.d.). Retrieved from [Link]
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10.7: Functional Groups and IR Tables - Chemistry LibreTexts. (2020). Retrieved from [Link]
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Infrared Spectroscopy - CDN. (n.d.). Retrieved from [Link]
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